Secorapamycin A monosodium

Description

Historical Context and Discovery as a Macrolide Derivative

Secorapamycin A is recognized as a principal degradation product and an in vivo metabolite of rapamycin (B549165) (also known as sirolimus). nih.govenovatia.com Rapamycin itself is a 31-membered macrolide lactone first discovered as a product of the bacterium Streptomyces hygroscopicus. google.com The degradation of rapamycin, particularly its susceptibility to base-catalyzed degradation, was a subject of study to understand its stability. researchgate.net These investigations led to the identification of its ring-opened isomers, including secorapamycin. enovatia.comresearchgate.net

The formation of Secorapamycin A from rapamycin occurs through a non-enzyme-dependent chemical transformation involving the hydrolysis of the lactone (ester) group, followed by dehydration. smolecule.comcaymanchem.com This process results in the cleavage of the main macrocyclic ring, fundamentally altering the molecule's three-dimensional structure. smolecule.com Studies have detailed the kinetics of this degradation, noting that under various aqueous conditions, rapamycin converts into secorapamycin and a related hydroxy acid. enovatia.comumich.edu The sodium salt form, Secorapamycin A monosodium, enhances the compound's water solubility, making it more amenable for certain research applications. medchemexpress.com

Relationship to the Rapamycin Class of Compounds

This compound is a direct derivative of rapamycin, a class of compounds known for their potent immunosuppressive and antiproliferative properties. google.comsmolecule.com The defining structural difference is that Secorapamycin A possesses an open-ring structure, whereas rapamycin is a macrocycle (a large ring). smolecule.commedchemexpress.com This structural alteration is critical because the macrocyclic core of rapamycin is essential for its primary biological function: the inhibition of the mammalian target of rapamycin (mTOR) kinase. nih.gov

Consequently, Secorapamycin A is reported not to affect mTOR function and exhibits significantly reduced immunosuppressive potency, possessing less than 4% of the activity of rapamycin in a thymocyte proliferation assay. caymanchem.commedchemexpress.com Despite this, it shares some metabolic pathways with its parent compound. Research has shown that, like rapamycin, secorapamycin is a substrate for the P-glycoprotein transporter and can be metabolized to a common dihydro species. caymanchem.com

Significance in the Study of Complex Natural Products and Their Modifications

The study of this compound holds considerable significance for several areas of chemical and pharmaceutical research. Firstly, understanding its formation is crucial for the quantitative analysis and formulation of rapamycin, as the degradation of the parent drug into less active isomers like secorapamycin is a critical stability concern. enovatia.comresearchgate.net

Secondly, Secorapamycin A serves as a valuable tool in structure-activity relationship (SAR) studies. By comparing the biological activities of the cyclic rapamycin and the acyclic secorapamycin, researchers can better understand the structural requirements for mTOR inhibition. While it does not inhibit mTOR, research has revealed that secorapamycin can allosterically inhibit the proteasome, a different cellular target. nih.gov This finding suggests that rapamycin-related structures may have biological activities independent of mTOR, opening new avenues for drug design. nih.govgoogle.com

Finally, the carboxylic acid form, secorapamycin acid, has been utilized as a synthetic intermediate. Researchers have converted it into a variety of functionalized esters and amides, and have used it as a starting point to create novel, ring-expanded rapamycin derivatives, demonstrating its utility in the chemical modification of complex natural products. researchgate.net

Chemical and Physical Properties

The following table summarizes key properties of Secorapamycin A and its monosodium salt form.

| Property | Value | Source(s) |

| Compound Name | Secorapamycin A / Seco Rapamycin | medchemexpress.com |

| Synonym | This compound | smolecule.commedchemexpress.com |

| CAS Number | 147438-27-5 (for Secorapamycin A) | simsonpharma.com |

| CAS Number | 148554-65-8 (for Secorapamycin A sodium salt) | caymanchem.com |

| Molecular Formula | C₅₁H₇₉NO₁₃ (Secorapamycin A) | |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ (this compound) | smolecule.comcaymanchem.com |

| Molecular Weight | 914.17 g/mol (Secorapamycin A) | |

| Molecular Weight | 936.2 g/mol (this compound) | caymanchem.com |

| Structure | Ring-opened product of Rapamycin | medchemexpress.commedchemexpress.com |

Structure

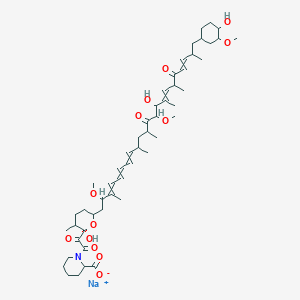

2D Structure

Properties

Molecular Formula |

C51H78NNaO13 |

|---|---|

Molecular Weight |

936.2 g/mol |

IUPAC Name |

sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |

InChI Key |

DNMSBJYMPJMFNS-VMDATXBISA-M |

Isomeric SMILES |

CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |

Origin of Product |

United States |

Chemical Synthesis Pathways and Degradation Mechanisms of Secorapamycin a Monosodium

Origin from Biologically Produced Precursors (e.g., Rapamycin (B549165) from Streptomyces hygroscopicus)

Rapamycin, also known as sirolimus, is a natural product of fermentation by the soil bacterium Streptomyces hygroscopicus. researchgate.net This 31-membered macrolide is a potent immunosuppressant and the starting material for the synthesis of Secorapamycin A monosodium. researchgate.netenovatia.com The complex structure of rapamycin, featuring multiple functional groups and stereocenters, is assembled through a sophisticated biosynthetic pathway within the bacterium. researchgate.netumich.edu

Chemical Transformation of Rapamycin to this compound

The conversion of rapamycin to this compound is a non-enzymatic process that involves the opening of the macrolide ring. caymanchem.combiomol.com This transformation is a consequence of the inherent chemical instability of the rapamycin molecule under certain conditions.

Ring-Opening Mechanism: Ester Hydration Processes

The primary step in the formation of secorapamycin is the hydrolysis of the ester linkage within the rapamycin macrocycle. caymanchem.combiomol.com This ester hydration leads to the opening of the 31-membered ring, forming a seco-rapamycin acid. umich.eduresearchgate.net This reaction is catalyzed by both specific and general bases. enovatia.comumich.edu

Subsequent Dehydration Steps

Following the initial ring-opening through ester hydration, a dehydration event occurs. caymanchem.combiomol.com This step is thought to be responsible for the formation of the specific isomer known as Secorapamycin A. While it is often assumed that secorapamycin is formed through the dehydration of the initially formed hydroxy acid, direct experimental evidence for this interconversion is lacking. enovatia.comumich.edu

Formation of the Monosodium Salt

The final step in producing this compound involves the formation of a salt at the newly formed carboxylic acid group. This is typically achieved by neutralizing the seco-rapamycin acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. testbook.comgoogle.com The resulting monosodium salt generally exhibits enhanced water solubility and stability compared to its free acid form. medchemexpress.com

Stability and Degradation Kinetics in Controlled Environments

The stability of this compound and its precursor, rapamycin, has been the subject of kinetic studies. The degradation of both compounds in aqueous solutions is influenced by pH and the presence of catalysts.

Studies conducted in 30/70 (v/v) acetonitrile-water mixtures have shown that the degradation of both rapamycin and secorapamycin follows first-order kinetics. umich.edu In these studies, rapamycin degraded significantly faster than secorapamycin under all tested conditions. enovatia.comumich.edu The degradation of both compounds was subject to specific and general base catalysis. enovatia.comumich.edu For instance, in a solution containing 23.7 mM of ammonium (B1175870) acetate (B1210297) (apparent pH 7.3), the apparent half-life of rapamycin was 890 hours. umich.edu This half-life was drastically reduced by three orders of magnitude in a solution with an apparent pH of 12.2 (NaOH). umich.edu In contrast, secorapamycin demonstrated significantly slower degradation under the same conditions. enovatia.comumich.edu

| Compound | Condition | Apparent Half-life (hours) |

| Rapamycin | 237 mM MeCOONH4 (pH 7.3) | 200 |

| Rapamycin | 23.7 mM MeCOONH4 (pH 7.3) | 890 |

| Rapamycin | NaOH (pH 12.2) | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) |

| Secorapamycin | MeCOONH4 (pH 7.3) / NaOH (pH 12.2) | Significantly slower than rapamycin |

Table based on data from Il'ichev et al. umich.edu

Analysis of Chemical Reactions Undergone by this compound

This compound, as a complex organic molecule, can undergo several types of chemical reactions. The presence of multiple functional groups, including hydroxyl groups and double bonds, makes it susceptible to various transformations.

Hydrolysis: The ester bonds within the molecule can undergo further hydrolysis in aqueous environments. smolecule.com

Oxidation: The hydroxyl groups present in the molecule create potential sites for oxidation reactions, which can alter the compound's structure. smolecule.com

Fragmentation and Water Addition: In highly basic solutions, both rapamycin and secorapamycin can undergo fragmentation and water addition reactions. umich.eduumich.edu

Complexation: Secorapamycin can form complexes with metal ions, a reaction that may influence its properties. smolecule.com

Metabolism: In biological systems, secorapamycin can be metabolized. For instance, in Caco-2 cell homogenates, it is metabolized to a dihydro species. caymanchem.combiomol.com

Oxidation Reactions and Formation of Oxidized Derivatives

The molecular structure of Secorapamycin A, which contains multiple hydroxyl groups and a conjugated triene system, presents several sites susceptible to oxidation. smolecule.com While direct and exhaustive studies on the forced oxidation of Secorapamycin A are not extensively detailed in the literature, information can be inferred from its precursor, rapamycin, and general chemical principles. The oxidation of rapamycin is known to occur, and similar pathways are expected for its secorapamycin derivative due to shared functional groups. researchgate.netgoogle.com

Forced degradation studies on rapamycin have shown that it undergoes autoxidation under mild conditions, yielding a variety of oxidized products. researchgate.netnih.gov The primary derivatives formed include epoxides and ketones, resulting from free radical-mediated reactions involving the alkene and alcohol sites on the molecule. researchgate.netnih.gov Given that Secorapamycin A retains these reactive sites, it is susceptible to similar oxidative transformations. Stress testing of rapamycin formulations with hydrogen peroxide (H₂O₂) has demonstrated significant degradation, a process that can be mitigated by the presence of antioxidants like tocopherol, highlighting the compound's sensitivity to oxidative conditions. bmj.com

A proposed metabolic pathway for rapamycin involves hydroxylation and demethylation, which are oxidative processes. fda.gov Although Secorapamycin A itself is a degradation product, it can undergo further metabolism. smolecule.comnih.gov

Table 1: Potential Oxidized Derivatives of Secorapamycin A

| Reaction Type | Potential Product | Reactive Site(s) |

|---|---|---|

| Epoxidation | Epoxide Derivatives | Alkene groups in the macrolide structure |

| Alcohol Oxidation | Ketone Derivatives | Secondary hydroxyl groups |

Reduction Reactions and Formation of Reduced Derivatives

Reduction reactions are a notable pathway in the metabolism of Secorapamycin A. It has been identified that, like its parent compound rapamycin, Secorapamycin A is metabolized into a common dihydro species. smolecule.com This reduced derivative, designated as M2, is a ring-opened dihydro metabolite. nih.gov

The formation of this reduced derivative has been observed in various human tissue homogenates. Studies have shown that incubating Secorapamycin A with human liver, jejunal mucosal, and Caco-2 cell homogenates produces the dihydro metabolite in a process that is dependent on the presence of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH). nih.govmedchemexpress.commedchemexpress.com Interestingly, this metabolic conversion was not observed in incubations with liver and intestinal microsomes, indicating that the reduction is likely carried out by a non-microsomal, cytosolic enzyme. nih.gov The formation of this dihydro species is unaffected by potent CYP3A4 inhibitors like ketoconazole (B1673606), further distinguishing it from many primary metabolic pathways of rapamycin. nih.govmedchemexpress.commedchemexpress.com

Table 2: Characterization of Secorapamycin A Reduction

| Product Name | Description | Conditions for Formation |

|---|

Substitution Reactions and Formation of Substituted Derivatives

The carboxylic acid group of Secorapamycin A, formed upon the opening of the lactone ring of rapamycin, is a prime site for substitution reactions, particularly nucleophilic acyl substitution. researchgate.net This allows for the synthesis of a variety of functionalized derivatives, such as esters and amides. researchgate.netrsc.org

The synthesis of these derivatives is a key strategy for creating analogues with potentially altered biological profiles. rsc.org Research has demonstrated the successful conversion of secorapamycin acid into a range of ester and amide derivatives. researchgate.net For example, Seco-Rapamycin ethyl ester has been synthesized, demonstrating a straightforward esterification pathway. medkoo.com

Beyond the carboxylic acid, the α,β-unsaturated enone system within the Secorapamycin A structure is susceptible to conjugate addition reactions (a type of substitution). rsc.org In one study, treatment of secorapamycin with 2-mercaptoethanol (B42355) in the presence of triethylamine (B128534) resulted in the high-yield formation of a conjugate adduct, where the thiol adds across the double bond. rsc.org This reaction was used as a model to explore the synthesis of ring-expanded rapamycin analogues. rsc.org

Table 3: Examples of Secorapamycin A Substitution Derivatives

| Reaction Type | Reagent/Conditions | Derivative Formed |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol) | Secorapamycin Esters (e.g., ethyl ester) researchgate.netmedkoo.com |

| Amidation | Amine | Secorapamycin Amides researchgate.netrsc.org |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Rapamycin (Sirolimus) |

| Dihydro Secorapamycin (M2) |

| Secorapamycin Esters |

| Secorapamycin Amides |

| 2-mercaptoethanol |

| Triethylamine |

| Tocopherol |

| Hydrogen Peroxide |

| Nicotinamide Adenine Dinucleotide Phosphate (NADPH) |

Molecular and Cellular Mechanisms of Action in Research Contexts

Investigations into Mammalian Target of Rapamycin (B549165) (mTOR) Interaction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. wikipedia.orgfrontiersin.org The interaction of Secorapamycin A monosodium with this pathway has been a key area of investigation, revealing a nuanced mechanism that distinguishes it from its parent compound, rapamycin.

Reported Absence of Direct mTOR Function Modulation

Multiple research findings report that this compound does not directly modulate the function of mTOR. caymanchem.commedchemexpress.commedchemexpress.comtargetmol.cnabmole.com Unlike rapamycin, which is a well-established mTOR inhibitor, this compound, in its direct interactions, appears to have minimal to no effect on mTOR's kinase activity. caymanchem.comresearchgate.net This distinction is significant as it suggests that any downstream cellular effects of this compound may not be mediated by direct inhibition of the mTOR protein itself.

Reports of mTOR Inhibition via FKBP12 Complex Formation

While direct modulation of mTOR function by this compound is reportedly absent, its mechanism of action is still linked to the mTOR pathway through the formation of a complex with the immunophilin FK506-binding protein 12 (FKBP12). wikipedia.orgresearchgate.net Rapamycin's inhibitory effect on mTORC1 is dependent on its formation of a complex with FKBP12. wikipedia.orgresearchgate.netbiorxiv.org This complex then binds to the FRB domain of mTOR, leading to the inhibition of downstream signaling. researchgate.netbiorxiv.org Although this compound has a reduced affinity for FKBP12 compared to rapamycin, the formation of this complex is still considered a critical step for its indirect influence on the mTOR pathway. biorxiv.org

Analysis of Differential Effects on mTOR Kinase Activity

The differential effects on mTOR kinase activity between rapamycin and this compound are a central aspect of its research profile. Rapamycin acts as an allosteric inhibitor of mTORC1, but not mTORC2, by binding to FKBP12. researchgate.netresearchgate.net In contrast, this compound is reported to poorly activate mTOR. caymanchem.com This suggests a significant alteration in the way the this compound-FKBP12 complex interacts with mTORC1, if at all, compared to the rapamycin-FKBP12 complex. This difference in mTOR kinase modulation is a key area of ongoing research to fully understand the molecular basis of this compound's cellular effects.

Disruption of Downstream Signaling Pathways

The interaction of this compound with the mTOR pathway, albeit indirect, leads to the disruption of critical downstream signaling cascades that govern fundamental cellular processes.

Impact on Cellular Growth Regulatory Pathways

The mTOR pathway is a central hub for integrating signals that control cellular growth. nih.govnih.gov By influencing mTOR signaling, even indirectly, this compound can impact these growth regulatory pathways. The inhibition of mTORC1 by rapamycin, for instance, leads to a reduction in protein synthesis and cell size. wikipedia.org While the precise impact of this compound on these pathways is still under investigation, its relationship with the mTOR network suggests a potential to modulate cellular growth.

Effects on Cellular Proliferation Mechanisms

Cellular proliferation is another key process tightly controlled by the mTOR pathway. nih.gov The inhibitory effects of rapamycin and its derivatives on cell proliferation are well-documented and form the basis of their use in certain therapeutic contexts. nih.govnih.gov this compound has been shown to have significantly less potency in a thymocyte proliferation assay compared to rapamycin, with less than 4% of the activity. caymanchem.com This reduced antiproliferative effect is consistent with its reported lack of direct mTOR inhibition. caymanchem.com

Influence on Autophagic Processes

While its parent compound, rapamycin, is a well-documented inducer of autophagy through the inhibition of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), Secorapamycin A is reported to not affect mTOR function. medchemexpress.comgoogle.commedchemexpress.com This distinction suggests that if Secorapamycin A influences autophagic processes, it must do so via alternative, mTOR-independent signaling pathways.

Research into rapamycin itself has uncovered such alternative mechanisms. One study identified the lysosomal mucolipin transient receptor potential channel (TRPML1) as a direct target of rapamycin, independent of mTOR. plos.orgnih.gov Activation of this channel leads to lysosomal Ca²⁺ release, which in turn activates the transcription factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy gene expression. plos.orgnih.gov This pathway enhances autophagic flux by boosting both autophagosome and lysosome biogenesis. plos.org While these studies did not specifically test Secorapamycin A, they reveal a potential mTOR-independent pathway through which rapamycin-related compounds could modulate autophagy.

Furthermore, a potential indirect link between Secorapamycin A and autophagy may exist through its effects on the proteasome. As discussed in section 3.3.1, Secorapamycin A has been shown to inhibit proteasome activity. google.comresearchgate.net The ubiquitin-proteasome system and autophagy are the two major protein degradation pathways in eukaryotic cells. Inhibition of the proteasome can lead to an accumulation of misfolded or aggregated proteins, a condition known as proteotoxic stress. Under such stress, the cell may upregulate autophagy as a compensatory mechanism to clear the protein aggregates and maintain cellular homeostasis. researchgate.net However, direct experimental evidence demonstrating that Secorapamycin A induces autophagy as a consequence of proteasome inhibition is currently lacking in the scientific literature.

Exploration of Other Cellular Signaling Pathways

Beyond the established divergence from the mTOR pathway, research has begun to explore other cellular signaling mechanisms modulated by Secorapamycin A. These investigations have primarily focused on its influence on protein homeostasis, specifically through the regulation of protein degradation.

Current research indicates that Secorapamycin A modulates protein homeostasis not by directly inhibiting protein synthesis in the manner of mTOR inhibitors, but by affecting protein degradation through the inhibition of the proteasome. google.comnih.gov The proteasome is a critical multi-protein complex responsible for degrading the majority of intracellular proteins, thereby controlling cellular quality control and the levels of key regulatory proteins. google.com

In a key study, Secorapamycin A was identified as an allosteric inhibitor of the 20S proteasome. researchgate.net Unlike competitive inhibitors that block the active sites, Secorapamycin A is thought to bind to specific grooves on the α-rings of the proteasome's catalytic core, thereby modulating its activity. researchgate.net

Experimental data from a patent filing demonstrated that Secorapamycin A exerts a cytotoxic effect on cancer cells, a characteristic often associated with proteasome inhibitors. Treatment of the RPMI 8226 multiple myeloma cell line with Secorapamycin A resulted in a dose-dependent decrease in cell viability.

Table 1: Effect of Secorapamycin A on the Viability of RPMI 8226 Myeloma Cells Data extracted from a representative experiment after 48 hours of treatment. Control (DMSO-treated) is set at 100%. google.com

| Concentration of Secorapamycin A | Remaining Live Cells (%) |

|---|---|

| 100 nM | ~50% |

| 200 nM | ~33% |

Furthermore, the study showed that Secorapamycin A could inhibit the peptidase activity of the purified human 20S proteasome. Specifically, it was shown to inhibit the post-acidic (PGPH) cleavage activity and activate the trypsin-like (T-L) cleavage activity. google.com

Table 2: Modulation of Proteasome Peptidase Activities by Secorapamycin A Data shows the effect of 5 µM of Secorapamycin A on the peptidase activities of the purified 20S proteasome. google.com

| Peptidase Activity | Effect of 5 µM Secorapamycin A |

|---|---|

| Post-acidic (PGPH) | ~50% inhibition |

| Trypsin-like (T-L) | ~2-fold activation |

This modulation of proteasome function represents a distinct mechanism of action for Secorapamycin A compared to its parent compound and highlights its potential as a tool for studying cellular processes regulated by protein degradation. google.com

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and it also functions as the primary intracellular calcium (Ca²⁺) store. nih.govnih.gov The maintenance of ER Ca²⁺ homeostasis is vital for proper cellular function, and its disruption can lead to ER stress and the activation of the unfolded protein response (UPR). nih.gov

To date, there is no specific research data available in the scientific literature that directly investigates the role of this compound in maintaining endoplasmic reticulum calcium homeostasis. Studies on related compounds have focused on other organelles, such as the lysosome, and current knowledge does not establish a direct link between Secorapamycin A and ER calcium signaling pathways. plos.orgnih.gov

Pharmacokinetic and Metabolic Research Investigations in Vitro Models

Disposition Studies in Human Tissue Homogenates

Metabolism to Dihydro Sirolimus (M2)

Research has demonstrated that Secorapamycin A monosodium can be metabolized into dihydro sirolimus (M2). medchemexpress.commedchemexpress.comchemscene.com In studies where 20 μM of this compound was incubated with human liver, jejunal mucosal, and Caco-2 homogenates, the formation of M2 was observed in all these preparations. medchemexpress.commedchemexpress.comchemscene.com This indicates that the conversion of this compound to M2 is not tissue-specific and can occur in various human tissues, including the liver and small intestine. medchemexpress.comchemscene.comnih.gov The formation of M2 from this compound in these homogenates suggests a potential metabolic pathway for this compound in the human body. nih.govresearchgate.net

NADPH-Dependent Metabolic Pathways

The metabolic conversion of this compound to dihydro sirolimus (M2) in human liver, jejunal mucosal, and Caco-2 homogenates was found to be dependent on the presence of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH). medchemexpress.commedchemexpress.comchemscene.com This dependency points towards the involvement of NADPH-utilizing enzymes in this metabolic process. nih.gov Interestingly, the formation of M2 was not affected by a high concentration (100 μM) of ketoconazole (B1673606), a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. medchemexpress.commedchemexpress.comchemscene.com This suggests that the metabolic pathway leading to the formation of M2 from this compound is not mediated by CYP3A4 but rather by an unidentified non-microsomal enzyme. nih.govresearchgate.net

Disposition Studies in Caco-2 Cell Monolayers

Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, are a widely used in vitro model to study the intestinal absorption and transport of drugs due to their ability to differentiate into a polarized monolayer of cells that resemble intestinal enterocytes. mdpi.comnih.gov

Assessment of Apical and Basolateral Transport

Transport studies using Caco-2 cell monolayers provide insights into the intestinal permeability and potential for oral absorption of a compound. When 20 μM of this compound was applied to the apical (luminal) side of the Caco-2 cell monolayers, very little of the compound was detected in the basolateral (blood) compartment after a 4-hour incubation period. medchemexpress.comchemscene.com This suggests that this compound has low permeability across the apical membrane of intestinal cells. nih.gov

In contrast, when this compound was applied to the basolateral compartment, both the parent compound and its metabolite, M2, were readily detected in the apical compartment. medchemexpress.comchemscene.com This indicates a directed transport from the basolateral to the apical side. medchemexpress.comchemscene.com

Role of P-glycoprotein (P-gp) in Transport and Distribution

P-glycoprotein (P-gp) is an efflux transporter protein found in the cell membranes of various tissues, including the intestine, where it actively pumps substrates back into the gut lumen, thereby limiting their systemic absorption. meded101.com To investigate whether this compound is a substrate for P-gp, transport studies were conducted in the presence of LY335979, a known P-gp inhibitor. medchemexpress.comchemscene.comnih.gov

When this compound was applied to the apical side, the P-gp inhibitor LY335979 had little effect on its distribution. medchemexpress.comchemscene.com However, when the compound was applied to the basolateral side, LY335979 decreased the flux of this compound to the apical compartment. medchemexpress.comchemscene.com This finding suggests that this compound is a substrate for P-gp and is actively secreted across the apical membrane. nih.govcaymanchem.com

Detection of Metabolites within Cellular Fractions

Analysis of the cellular fractions of Caco-2 cell monolayers revealed insights into the intracellular metabolism of this compound. When the compound was applied to the apical side, very little M2 was detected within the cells. medchemexpress.comchemscene.com This is attributed to the low permeability of this compound across the apical membrane. nih.gov

However, when this compound was applied to the basolateral compartment, M2 was detected in both the apical and basolateral compartments. medchemexpress.comchemscene.com The presence of the P-gp inhibitor LY335979 increased the amount of M2 in both compartments when this compound was dosed basolaterally. medchemexpress.comchemscene.com This suggests that once inside the cell, this compound can be metabolized to M2, and both the parent compound and the metabolite are then subject to P-gp-mediated efflux. nih.gov

Modulation of Metabolic Pathways by Exogenous Agents (e.g., Ketoconazole)

In vitro studies utilizing human tissue homogenates have been conducted to investigate the potential for exogenous agents to modulate the metabolic pathways of this compound. A primary focus of this research has been the impact of ketoconazole, a well-established and potent inhibitor of cytochrome P450 3A4 (CYP3A4), on the metabolism of Secorapamycin A. researchgate.netdrugbank.comnih.govnih.gov

Research findings indicate that Secorapamycin A is metabolized to a dihydrometabolite, designated as M2. researchgate.netmedchemexpress.comchemscene.com This conversion is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and has been observed in homogenates of human liver, jejunal mucosa, and Caco-2 cells. researchgate.netmedchemexpress.comchemscene.com

To determine the role of CYP3A4 in this metabolic process, incubations were performed with the inclusion of ketoconazole. The studies consistently demonstrated that ketoconazole did not inhibit the formation of the M2 metabolite from Secorapamycin A. medchemexpress.comchemscene.commedchemexpress.com Even at a high concentration of 100 μM, ketoconazole had no discernible effect on the rate of M2 formation in any of the tissue homogenates examined. researchgate.netmedchemexpress.comchemscene.com Similarly, troleandomycin, another inhibitor of CYP3A4, also failed to affect the production of M2. researchgate.net

These results strongly suggest that the metabolic conversion of Secorapamycin A to its M2 metabolite is not mediated by CYP3A4. Instead, the transformation is attributed to an as-yet-unidentified, non-microsomal enzyme that is not susceptible to inhibition by ketoconazole. researchgate.net This finding distinguishes the metabolic pathway of Secorapamycin A from that of many other compounds, including the parent molecule sirolimus, whose metabolism is significantly influenced by CYP3A4 activity. researchgate.net

Table 1: Effect of Ketoconazole on the In Vitro Metabolism of Secorapamycin A

| Parameter | Details |

| Test Compound | This compound |

| Metabolite | Dihydro Sirolimus (M2) |

| In Vitro Model | Human liver homogenates, Human jejunal mucosal homogenates, Caco-2 cell homogenates |

| Cofactor | NADPH |

| Inhibitor | Ketoconazole |

| Inhibitor Concentration | 100 μM |

| Finding | Ketoconazole had no effect on the formation of the M2 metabolite. researchgate.netmedchemexpress.comchemscene.commedchemexpress.com |

| Conclusion | The metabolic pathway is not mediated by CYP3A4. researchgate.net |

Comparative Academic Research with Rapamycin and Other Macrolide Derivatives

Structural Analogies and Divergences with Rapamycin (B549165)

The primary structural difference between Secorapamycin A and Rapamycin lies in the integrity of the macrolide ring. researchgate.net Secorapamycin A is the product of the non-enzymatic hydrolysis of the lactone ring within the Rapamycin molecule. researchgate.netresearchgate.net This breakage of the ester bond results in a linear, or "seco," ring-opened structure, which fundamentally distinguishes it from the closed macrocyclic conformation of Rapamycin and its other derivatives like Everolimus and Temsirolimus. researchgate.net

While it originates from Rapamycin and shares most of its constituent atoms, this single modification—the opening of the macrocycle—is the critical divergence that dictates its altered biological profile. The sodium salt form of Secorapamycin A enhances its water solubility and stability compared to its free acid form.

Table 1: Structural Comparison of Rapamycin and Secorapamycin A

| Feature | Rapamycin (Sirolimus) | Secorapamycin A monosodium |

|---|---|---|

| Structure Type | Closed-ring macrolide | Open-ring (seco) macrolide |

| Key Structural Feature | Intact 29-membered macrocyclic lactone ring medchemexpress.com | Hydrolyzed lactone ring, resulting in a linear structure researchgate.net |

| Origin | Natural product from Streptomyces hygroscopicus glixxlabs.com | Degradation product of Rapamycin researchgate.net |

Comparative Analysis of Molecular Mechanisms

The structural alteration from a closed to an open ring has profound consequences on the compound's ability to interact with the key molecular targets of Rapamycin.

The biological activity of Rapamycin and its analogs is initiated by the formation of a high-affinity complex with the intracellular receptor, FK506-binding protein 12 (FKBP12). nih.govfrontiersin.org This drug-protein complex then acts as a "molecular glue" to bind to the FKBP-Rapamycin Binding (FRB) domain of the mammalian Target of Rapamycin (mTOR) kinase, leading to allosteric inhibition. medchemexpress.comresearchgate.net

The specific conformation adopted by the Rapamycin-FKBP12 complex is critical for its subsequent interaction with mTOR. medchemexpress.com Due to its open-ring structure, Secorapamycin A is unable to form a complex with FKBP12 that can effectively bind to and inhibit mTOR. While it may retain some minimal interaction with FKBP12, the conformational change caused by the ring cleavage prevents the formation of a functional ternary complex (FKBP12-ligand-mTOR). This effectively abolishes the canonical mechanism of action seen with Rapamycin. In contrast, approved Rapamycin derivatives like Everolimus retain the core macrolide structure necessary for high-affinity binding to FKBP12 and subsequent mTOR inhibition. google.com

The most significant mechanistic divergence of Secorapamycin A is its lack of mTOR inhibitory activity. Multiple studies report that Secorapamycin A does not affect mTOR function. This stands in stark contrast to Rapamycin and its clinically utilized derivatives, Everolimus and Temsirolimus, which are all potent inhibitors of mTORC1. google.com

Rapamycin inhibits mTOR with high potency. Everolimus, a hydroxyethyl (B10761427) ether derivative of Rapamycin, also potently inhibits mTOR by first binding to FKBP12. google.com Temsirolimus, an ester derivative, acts as a prodrug of Rapamycin and demonstrates potent, FKBP12-dependent antiproliferative activity at nanomolar concentrations. The inability of Secorapamycin A to inhibit mTOR underscores the stringent structural requirements for this activity, primarily the presence of an intact macrocycle to correctly orient the drug within the FKBP12 binding pocket for presentation to the FRB domain of mTOR.

Table 2: Comparative mTOR Inhibition Potency

| Compound | Reported mTOR Inhibition Potency (IC₅₀) | Mechanism |

|---|---|---|

| This compound | Reported to not affect mTOR function | Ring-opened structure prevents formation of a functional inhibitory complex with FKBP12 and mTOR researchgate.net |

| Rapamycin (Sirolimus) | ~0.1 nM in HEK293 cells | Allosteric inhibitor of mTORC1 via formation of a ternary complex with FKBP12 and the FRB domain of mTOR frontiersin.org |

| Everolimus | ~1.6-2.4 nM (binding to FKBP12); ~5-6 nM (mTOR complex) researchgate.net | Derivative of Rapamycin, acts via the same FKBP12-dependent mechanism google.com |

| Temsirolimus | 1.6-4.3 nM in breast cancer cell lines | Prodrug of Rapamycin; inhibits mTOR via an FKBP12-dependent mechanism |

Comparative FKBP12 Binding Affinity with Rapamycin Analogs

Differential Biological Activities in Preclinical Models

The profound differences in molecular mechanism translate directly to distinct biological activity profiles in preclinical and in vitro settings.

Rapamycin was originally discovered and developed for its antifungal properties, particularly against Candida albicans. researchgate.net Its mechanism of antifungal action in yeasts is analogous to its mammalian mechanism, involving the inhibition of the TOR kinase after binding to a fungal FKBP12 homolog. Other Rapamycin derivatives, such as Prolylrapamycin, and even other macrolides like Everolimus, have also demonstrated antifungal activity against various fungal species.

The potent immunosuppressive effects of Rapamycin and its derivatives are a direct consequence of mTOR inhibition, which blocks cytokine-driven T-lymphocyte activation and proliferation. nih.gov Rapamycin and Everolimus are well-established as potent inhibitors of immune cell proliferation.

A key distinguishing feature of Secorapamycin A is its dramatically reduced immunosuppressive activity. In a thymocyte proliferation assay, a standard in vitro model for assessing immunosuppressive potential, a degradation product identified as Seco-rapamycin was found to have less than 4% of the potency of the parent Rapamycin compound. This loss of nearly all immunosuppressive function is a direct result of its inability to inhibit mTOR, providing a clear example of how a specific structural degradation leads to a loss of biological function.

Table 3: Comparative Immunosuppressive Potency in a Thymocyte Proliferation Assay

| Compound | Relative Potency | Reference |

|---|---|---|

| Rapamycin (Sirolimus) | 100% (Baseline) | |

| Secorapamycin A | < 4% |

Comparative Anti-proliferative and Potential Anti-cancer Effects in Cell Line Models

Academic research into the anti-proliferative effects of this compound, particularly in comparison to its parent compound Rapamycin and other macrolide derivatives, reveals significant mechanistic and potency differences. While Rapamycin and its analogs, known as rapalogs, primarily exert their anti-cancer effects by inhibiting the mammalian target of rapamycin (mTOR), Secorapamycin A operates through different, less potent pathways. smolecule.commedchemexpress.comcaymanchem.com

Rapamycin and its derivatives, such as Everolimus and Temsirolimus, are well-established inhibitors of mTOR, a critical kinase that regulates cell growth, proliferation, metabolism, and survival. aacrjournals.orgnih.gov Inhibition of the mTOR pathway leads to cell cycle arrest, typically in the G0/G1 phase, and a reduction in protein synthesis, thereby potently suppressing the proliferation of various tumor cells. bioscientifica.com The anti-proliferative efficacy of Rapamycin and its analogs has been demonstrated across a wide range of cancer cell line models. For instance, studies on head and neck squamous cell carcinoma (HNSCC) cell lines showed that Rapamycin induced concentration-dependent anti-proliferative effects. nih.gov Similarly, in GH-secreting pituitary tumor cells, both Rapamycin and its analog RAD001 (Everolimus) significantly decreased the number of viable cells and cell proliferation in a dose- and time-dependent manner. bioscientifica.com Comparative studies have shown that Rapamycin and Temsirolimus can exert similar anti-proliferative effects against prostate cancer cells both in vitro and in vivo. nih.gov

Table 1: Anti-proliferative Effects of Rapamycin and its Analogs in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | Observed Effect | IC50 / Concentration | Citation |

|---|---|---|---|---|---|

| Rapamycin | SCC61 | Head & Neck Squamous Cell Carcinoma | Concentration-dependent inhibition | 5 +/- 1 µM | nih.gov |

| Rapamycin | SQ20B | Head & Neck Squamous Cell Carcinoma | Concentration-dependent inhibition | 12 +/- 2 µM | nih.gov |

| Rapamycin | HEP2 | Head & Neck Squamous Cell Carcinoma | Concentration-dependent inhibition | 20 +/- 2 µM | nih.gov |

| Rapamycin | GH3 | Pituitary Tumor | 25-50% decrease in cell number at 48h | 1-20 nM | bioscientifica.com |

| RAD001 (Everolimus) | GH3 | Pituitary Tumor | 25-50% decrease in cell number at 48h | 1-20 nM | bioscientifica.com |

| Everolimus | SK-Sora | Hepatocellular Carcinoma | >50% growth inhibition | 1 µM | researchgate.net |

| Temsirolimus | SK-Sora | Hepatocellular Carcinoma | >50% growth inhibition | 1 µM | researchgate.net |

| Temsirolimus | 786-0 | Renal Cell Carcinoma | 32-45% cell growth inhibition | 1-10 µM | researchgate.net |

| FK520 | Rat Vascular Smooth Muscle Cells | Not Applicable | No significant inhibition of proliferation | Not Applicable | ahajournals.org |

In stark contrast, Secorapamycin A, the ring-opened metabolite of Rapamycin, is reported to not affect mTOR function. medchemexpress.commedchemexpress.commedchemexpress.com This fundamental difference means it does not share the primary anti-proliferative mechanism of its parent compound. Research indicates that Secorapamycin A's potency in proliferation assays is significantly lower than that of Rapamycin. For example, in a thymocyte proliferation assay, Secorapamycin A was found to have less than 4% of the potency of Rapamycin. caymanchem.com

Despite its lack of mTOR inhibition and reduced anti-proliferative activity, some studies suggest that Secorapamycin A may possess alternative anti-cancer properties. smolecule.com Research indicates that Secorapamycin A can be toxic to certain cancer cells. google.com For instance, it has been shown to attenuate the growth of MDA-MB-231 triple-negative breast cancer cells and is toxic to RPMI 8226 myeloma cultured cells. google.com This activity is not linked to mTOR but may be related to other mechanisms, such as proteasome inhibition, a characteristic it might share with Rapamycin. smolecule.comcaymanchem.com One study reports that Secorapamycin A mimics Rapamycin's ability to inhibit the proteasome, a complex responsible for protein degradation. caymanchem.com

Table 2: Reported Anti-cancer Effects of Secorapamycin A in Cell Line Models This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | Observed Effect | EC50 / Concentration | Citation |

|---|---|---|---|---|---|

| Secorapamycin A | RPMI 8226 | Myeloma | Toxic to cultured cells | Not specified | google.com |

| Secorapamycin A | MDA-MB-231 | Triple-Negative Breast Cancer | Attenuated cell growth | EC50 = 869 nM | google.com |

| Secorapamycin A | MDA-MB-231 | Triple-Negative Breast Cancer | Strongly synergized with Bortezomib | Not applicable | google.com |

Structure Activity Relationship Sar Studies and Derivative Development

Impact of Specific Structural Modifications on Biological Activity and Selectivity

The fundamental structural modification that defines secorapamycin—the opened macrocycle—is the primary determinant of its altered biological profile compared to rapamycin (B549165). Derivatives that lack the intact macrocyclic ring generally show extremely weak immunosuppressive activity, even if they retain a high affinity for the FKBP12 protein. researchgate.net This underscores the critical role of the macrocyclic conformation for mTOR-related immunosuppression.

Further modifications to the secorapamycin scaffold have been explored to understand and modulate its activity. Research has shown that secorapamycin acid, the precursor to the monosodium salt, can be chemically converted into a range of functionalized esters and amides. researchgate.net In one instance, a secorapamycin amide was subjected to a sequential retroaldol/realdol reaction, which resulted in a truncated analog, demonstrating that the opened ring provides chemical handles for significant structural alterations. researchgate.net

Studies on rapamycin suggest that specific regions, such as the C23–C28 segment, are important for the orientation of the molecule's effector domain, which influences biological activity. researchgate.net While direct studies on secorapamycin are less common, it is inferred that modifications within this corresponding region of the secorapamycin backbone would similarly impact its biological interactions, such as those with the proteasome. The development of small molecule compounds derived from the binding domain of seco-rapamycin has led to the identification of agents that can allosterically inhibit the proteasome's proteolytic activities by binding to the catalytic core far from the active sites. researchgate.net

Synthesis and Biological Evaluation of Oxidized Derivatives

The structure of secorapamycin contains multiple hydroxyl groups, which represent potential sites for oxidation reactions that could alter its biological activity. smolecule.com While the direct synthesis of oxidized secorapamycin derivatives is not extensively detailed in the literature, their existence is known, primarily as metabolites.

Metabolic studies of rapamycin have shown that oxidized metabolites, such as monohydroxylated and dihydroxylated derivatives, are major transformation products. fda.gov These oxidized forms of rapamycin can then undergo ring-opening to form their corresponding seco-isomers. fda.gov For example, 41-O-demethyl sirolimus, an oxidized metabolite of rapamycin, can be further oxidized to various didemethyl or demethyl-hydroxy metabolites, which subsequently form ring-opened secorapamycin-like structures in a non-NADPH dependent manner in human liver microsomes. fda.gov This indicates that oxidized derivatives of secorapamycin are physiologically relevant and can be formed through metabolic pathways. The biological evaluation of these specific oxidized seco-metabolites remains an area for further investigation.

Synthesis and Biological Evaluation of Reduced Derivatives

Reduced derivatives of secorapamycin have been identified through metabolic studies. Like its parent compound, secorapamycin can be metabolized into a common dihydro species. smolecule.comcaymanchem.com This suggests that one or more of the double bonds in the triene portion of the molecule are susceptible to reduction.

Specific research has demonstrated that when secorapamycin is incubated with human liver, jejunal mucosal, or Caco-2 cell homogenates, it can be metabolized to dihydro-sirolimus in an NADPH-dependent process. medchemexpress.com This conversion to a reduced form highlights a key metabolic pathway for secorapamycin. The biological activity of these reduced derivatives, particularly their proteasome-inhibiting potential compared to the parent secorapamycin, is not yet fully characterized.

Synthesis and Biological Evaluation of Substituted Derivatives

The chemical structure of secorapamycin offers several sites for substitution, allowing for the creation of a diverse range of derivatives. The carboxylic acid group of seco-rapamycin acid is a key functional handle that has been used to synthesize various esters and amides. researchgate.netnih.gov These synthetic efforts aim to explore how different substituents impact the molecule's stability, solubility, and biological activity.

A notable example involves the rational design of small molecule compounds based on a binding domain of seco-rapamycin. researchgate.net These "B" compounds were synthesized to act as noncompetitive inhibitors of the proteasome's peptidase activities. researchgate.net This work demonstrates that fragments of the secorapamycin structure can be used as a template for creating new, more simplified derivatives with targeted biological effects. By removing certain structural elements and adding new substituents, researchers have developed compounds that can destabilize the assembly of the 26S proteasome. researchgate.net

The table below summarizes key findings related to the synthesis and evaluation of various secorapamycin derivatives.

| Derivative Type | Synthesis Method | Biological Evaluation Findings |

| Esters and Amides | Conversion from secorapamycin acid. researchgate.net | Created to explore functionalized derivatives; a truncated analog was produced from an amide derivative via a retroaldol/realdol reaction. researchgate.net |

| Oxidized Derivatives | Formed as metabolites from oxidized rapamycin precursors (e.g., demethyl-hydroxy metabolites). fda.gov | Identified as non-NADPH dependent ring-opened isomers in human liver microsomes; full biological profile is an area of ongoing research. fda.gov |

| Reduced Derivatives | Metabolized from secorapamycin in human tissue homogenates (liver, jejunal, Caco-2). medchemexpress.com | Identified as a dihydro species (dihydro-sirolimus); formation is NADPH-dependent. medchemexpress.com |

| Substituted "B" Compounds | Rationally designed and synthesized based on a binding domain of seco-rapamycin. researchgate.net | Act as allosteric, noncompetitive inhibitors of the proteasome by binding to its catalytic core. researchgate.net |

Design and Development of Novel Analogs for Targeted Research Probes

The distinct biological profile of secorapamycin, particularly its ability to inhibit the proteasome with minimal effect on mTOR, makes it and its analogs valuable as targeted research probes. smolecule.comcaymanchem.com These molecules allow for the specific investigation of the cellular roles of the proteasome, independent of mTOR signaling pathways that are affected by rapamycin.

Patents have been filed for the use of seco-rapamycin analogs in targeting the proteasome in cancer cells, highlighting their potential as research tools and therapeutic leads. google.com The mechanism is believed to be allosteric, providing a novel mode of proteasome inhibition that could be exploited for further drug development. researchgate.netgoogle.com

Furthermore, simplified analogs based on fragments of the secorapamycin structure have been developed. For instance, a pipecolic ester derivative, derived from the FKBP-binding domain of rapamycin (which remains intact in secorapamycin), was shown to inhibit the 20S proteasome. researchgate.netresearchgate.net This demonstrates a design strategy where specific domains of the parent molecule are used to create focused research probes. Such analogs are instrumental in dissecting the complex biology of the proteasome and exploring new therapeutic strategies for diseases like cancer. google.comresearchgate.net

Advanced Methodologies in Secorapamycin a Monosodium Research

In Vitro Experimental Protocols for Cellular and Subcellular Studies

In vitro models are fundamental in elucidating the metabolic fate and transport mechanisms of Secorapamycin A monosodium. These controlled experimental setups allow for detailed investigation at the cellular and subcellular levels.

Cell Culture Incubation Protocols (e.g., Caco-2 cell monolayers)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying drug absorption and metabolism in the human small intestine. medchemexpress.comnih.gov When cultured, these cells differentiate to form a monolayer of polarized enterocytes, exhibiting many of the morphological and functional characteristics of the intestinal epithelium. mdpi.com

In a typical experiment to investigate the metabolism and transport of this compound, Caco-2 cell monolayers are cultured on permeable supports. medchemexpress.comchemscene.com To assess whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), duplicate Caco-2 cell cultures are incubated with the compound. medchemexpress.comchemscene.com For instance, a 20 μM solution of this compound may be added to either the apical (luminal) or basolateral (serosal) side of the monolayer and incubated for a period, such as 4 hours. medchemexpress.comchemscene.com To probe the involvement of P-gp, parallel experiments can be conducted in the presence of a P-gp inhibitor like 0.5 μM LY335979. medchemexpress.comchemscene.com

When 20 μM this compound is applied to the apical compartment, minimal amounts of the compound and its metabolite, dihydro Sirolimus (M2), are typically detected in the basolateral compartment and within the cells after 4 hours. medchemexpress.comchemscene.com The addition of a P-gp inhibitor has been observed to have little effect on this distribution, although the M2 metabolite may become detectable in the apical compartment. medchemexpress.comchemscene.com Conversely, when this compound is applied to the basolateral side, both the parent compound and M2 are readily found in the apical compartment. chemscene.com The presence of a P-gp inhibitor in this scenario decreases the flux of this compound to the apical side while increasing the amount of M2 in both compartments. chemscene.com

| Parameter | Condition | Rationale |

|---|---|---|

| Cell Line | Caco-2 | Models human intestinal epithelium. medchemexpress.comnih.gov |

| Compound Concentration | 20 μM this compound | To study metabolism and transport. medchemexpress.comchemscene.com |

| Incubation Time | 4 hours | To observe compound disposition. medchemexpress.comchemscene.com |

| Compartmental Dosing | Apical or Basolateral | To assess directional transport. medchemexpress.comchemscene.com |

| P-gp Inhibition | 0.5 μM LY335979 | To determine the role of P-glycoprotein. medchemexpress.comchemscene.com |

Tissue Homogenate Preparation and Incubation Procedures (e.g., human liver, jejunal mucosal)

To investigate the metabolic potential of various tissues, homogenates of human liver and jejunal mucosa are utilized. medchemexpress.commedchemexpress.commedchemexpress.com These preparations contain a rich complement of metabolic enzymes, providing a robust system for studying the biotransformation of this compound.

The general procedure involves incubating a specified concentration of this compound, for example 20 μM, with the tissue homogenates. medchemexpress.comchemscene.com These incubations are performed in the presence of an NADPH-generating system, as many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, are NADPH-dependent. medchemexpress.commedchemexpress.com All homogenates, including those from the liver, jejunal mucosa, and Caco-2 cells, have been shown to produce the metabolite M2 in an NADPH-dependent manner. medchemexpress.comchemscene.commedchemexpress.com

To further characterize the enzymatic pathways involved, inhibitors can be included in the incubation mixture. For instance, the effect of a high concentration of Ketoconazole (B1673606) (100 μM), a potent inhibitor of certain cytochrome P450 enzymes, has been examined. medchemexpress.comchemscene.com Interestingly, Ketoconazole at this concentration did not inhibit the formation of M2 in any of the tested homogenates, suggesting that the metabolic pathway leading to M2 from this compound may not be primarily mediated by the enzymes sensitive to high concentrations of this inhibitor. medchemexpress.comchemscene.commedchemexpress.com

| Tissue Source | Incubation Component | Observation |

|---|---|---|

| Human Liver Homogenate | 20 μM this compound + NADPH | Formation of M2 metabolite. medchemexpress.commedchemexpress.com |

| Human Jejunal Mucosal Homogenate | 20 μM this compound + NADPH | Formation of M2 metabolite. medchemexpress.commedchemexpress.com |

| Caco-2 Homogenate | 20 μM this compound + NADPH | Formation of M2 metabolite. medchemexpress.commedchemexpress.com |

| All Homogenates | + 100 μM Ketoconazole | No effect on M2 formation. medchemexpress.comchemscene.commedchemexpress.com |

Analytical Techniques for Compound and Metabolite Quantification and Identification

Accurate quantification and structural elucidation of this compound and its metabolites are paramount for understanding its disposition. A combination of chromatographic and spectroscopic techniques is typically employed to achieve this.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of compounds like this compound. researchgate.netresearchgate.net Reversed-phase HPLC, often utilizing a C8 or C18 column, is a common approach for separating Rapamycin (B549165) and its derivatives. nih.gov

For instance, a reversed-phase HPLC method for Rapamycin has been developed using a C8 column with a mobile phase of methanol (B129727) and water (80:20 v/v) at a flow rate of 1 mL/min and a column temperature of 57°C. nih.gov Detection is typically carried out using a UV detector at a wavelength of 277 nm. nih.gov Such methods can be adapted for the quantification of this compound. More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offer even greater sensitivity and selectivity. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) also presents a viable, rapid, and precise option for quantification. nih.gov

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

While chromatography separates and quantifies, spectroscopy is crucial for identifying the chemical structures of the parent compound and its metabolites. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. gre.ac.ukmdpi.com

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, which is invaluable for structural elucidation. gre.ac.uktum.de One-dimensional (1D) and two-dimensional (2D) NMR experiments can help in identifying metabolites by comparing their spectra to those of known standards or by deducing the structure from the spectral data. gre.ac.uknih.gov

Mass spectrometry, often coupled with a chromatographic system (e.g., LC-MS), provides the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. mdpi.com This information is critical for identifying known metabolites and proposing structures for novel ones. The UV-Vis spectrum of this compound shows maximum absorbance at 277 and 289 nm, which can also be used for detection and characterization. caymanchem.com

Methodological Rigor for Reproducibility in Preclinical Research (e.g., Adherence to ARRIVE 2.0 Guidelines)

The reproducibility of preclinical research findings is a cornerstone of scientific progress. nih.govcitiprogram.org Poor reproducibility can hinder the translation of basic research into clinical applications. nih.gov To address this, guidelines have been developed to enhance the transparency and quality of reporting in animal studies.

The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, updated to ARRIVE 2.0 in 2020, provide a checklist of essential information that should be included in publications describing animal research. nih.govdrugtargetreview.comarriveguidelines.orgnih.gov These guidelines are not prescriptive about the specific methods to be used but rather focus on ensuring that the research is reported in sufficient detail to allow for critical evaluation and replication. arriveguidelines.orgnih.gov

The ARRIVE 2.0 guidelines are structured into two sets: the "Essential 10" and the "Recommended Set". nih.govnih.gov The "Essential 10" covers key aspects of study design that are critical for minimizing bias. nih.gov Adherence to these guidelines, including detailed descriptions of statistical methods and data sharing statements, helps to ensure the scientific rigor and validity of preclinical research findings. nih.gov While this compound research may primarily involve in vitro studies, the principles of rigorous methodology and transparent reporting championed by ARRIVE are equally applicable to ensure the reliability and reproducibility of the data generated.

Future Directions and Emerging Research Avenues

Further Elucidation of the Precise Mechanisms Governing mTOR Interaction and Non-Interaction

Rapamycin (B549165) is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism. medchemexpress.comnih.gov It achieves this by binding to the FK506 binding protein 12 (FKBP12), and this complex then allosterically inhibits mTOR Complex 1 (mTORC1). nih.gov In stark contrast, Secorapamycin A monosodium is reported to not affect mTOR function. medchemexpress.commedchemexpress.commedchemexpress.com This distinct difference in activity, despite structural similarities, presents a compelling area for future research.

Further investigation is needed to understand the precise molecular interactions—or lack thereof—between this compound, FKBP12, and mTOR. While it is known that the ring-opened structure of secorapamycin is the primary reason for its inability to inhibit mTOR, the specific conformational changes and steric hindrances that prevent the formation of a functional inhibitory complex are not fully elucidated. Detailed structural biology studies, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), could provide high-resolution insights into how the altered macrolide structure of this compound fails to effectively bind to the FKBP12-mTORC1 complex. mdpi.com Such studies would not only clarify the mechanism of action (or inaction) of this compound but also contribute to a deeper understanding of the structural requirements for mTOR inhibition.

Investigation of this compound's Potential as a Model Compound for Macrolide Chemical Behavior and Degradation

The degradation of rapamycin to this compound is a critical aspect of its metabolism and stability. nih.govcaymanchem.com This transformation involves the hydrolysis of the lactone bond, leading to the ring-opened structure. researchgate.netenovatia.com The study of this degradation process, and the subsequent chemical behavior of this compound, holds significant value for the broader field of macrolide chemistry.

This compound can serve as an excellent model compound for investigating the degradation pathways of macrolide antibiotics and other complex natural products. mdpi.com Research into the kinetics and mechanisms of its formation and further degradation under various conditions (e.g., pH, temperature, enzymatic action) can provide valuable data for predicting the stability and metabolic fate of other macrolides. researchgate.netenovatia.comresearchgate.net For instance, studies have already shown that the degradation of secorapamycin is significantly slower than that of rapamycin under basic conditions. researchgate.netenovatia.com

Exploration of Synergistic Effects with Other Research Compounds or Pathways

While this compound itself does not inhibit mTOR, its metabolic relationship with rapamycin and its potential interactions with other cellular pathways open up possibilities for synergistic effects. Research has shown that rapamycin can act synergistically with other immunosuppressants like cyclosporine, though this can sometimes lead to enhanced toxicity. nih.gov

Future studies could explore whether this compound, despite its lack of direct mTORC1 inhibitory activity, could modulate other cellular processes that might synergize with the effects of other research compounds. For example, its ability to inhibit the proteasome could be explored in combination with compounds that target other aspects of protein degradation or cell cycle regulation. caymanchem.comsmolecule.com Investigating these potential synergies could uncover novel therapeutic strategies or research applications for this compound.

Identification of Novel Cellular Targets and Signaling Pathways Beyond mTOR

A significant and exciting area of future research is the identification of novel cellular targets and signaling pathways that are modulated by this compound, independent of mTOR. It has been reported that while secorapamycin poorly activates mTOR, it can mimic rapamycin in its ability to inhibit the proteasome. caymanchem.com This finding suggests that this compound may have biological activities that are distinct from its parent compound and are not related to mTOR signaling.

The ubiquitin-proteasome system is a critical pathway for protein degradation in cells, and its inhibition has therapeutic implications in various diseases. smolecule.com The ability of this compound to inhibit the proteasome makes it a valuable tool for studying this system. smolecule.com Further research is warranted to fully characterize the mechanism and specificity of proteasome inhibition by this compound and to explore its potential applications in this context.

Academic Contributions to Understanding Degradation Products and Drug Metabolism in Macrolide-Based Systems

The study of this compound provides significant academic contributions to the understanding of drug metabolism, particularly for macrolide-based compounds. Research on the metabolism of rapamycin has revealed a novel pathway in the human small intestine involving its degradation to secorapamycin, followed by the metabolism of secorapamycin to a dihydro metabolite (M2) by a non-microsomal enzyme. nih.gov This M2 metabolite is then secreted by P-glycoprotein. nih.govcaymanchem.com

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.